6-(5-Fluoro-2-methylphenyl)pyridin-3-ol
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Overview
Description
6-(5-Fluoro-2-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol, often involves the use of fluorinating agents and specific reaction conditions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine makes the compound less reactive, but it can still undergo nucleophilic substitution reactions under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, palladium on carbon (Pd/C), and ammonium formate are commonly used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the compound using Pd/C and ammonium formate yields specific fluorinated derivatives .
Scientific Research Applications
6-(5-Fluoro-2-methylphenyl)pyridin-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects in biological systems .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3,4,5,6-Pentafluoropyridine
Comparison: 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique structure imparts distinct physical and chemical properties compared to other fluorinated pyridines. For example, the presence of the methyl group can influence the compound’s reactivity and stability .
Properties
IUPAC Name |
6-(5-fluoro-2-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-5-4-10(15)7-14-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBHAKJZCFNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692487 |
Source
|
Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-07-9 |
Source
|
Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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